b-Amyloid (10-35), amide
Description
Structural Characterization
Primary Structure and Sequence Analysis
The primary structure of β-Amyloid (10-35), amide is defined by the sequence:
YEVHHQKLVFFAEDVGSNKGAIIGLM (26 amino acids). Key features include:
This sequence spans the central core of full-length Aβ, omitting the N-terminal (residues 1–9) and C-terminal (residues 36–42) regions. The truncated form retains key amyloidogenic properties while enabling controlled fibril formation in vitro.
Secondary Structure Conformations
Parallel vs. Antiparallel β-Sheet Arrangements
Solid-state NMR and molecular dynamics (MD) simulations reveal that β-Amyloid (10-35), amide adopts parallel β-sheet conformations in fibrils. Key evidence includes:
The parallel arrangement is stabilized by side-chain interactions and hydrogen bonding between adjacent strands. Antiparallel configurations are destabilized in the 10-35 fragment due to sequence constraints, particularly the polar residues in the central turn region.
Role of Salt Bridges in Structural Stability
The D23-K28 intramolecular salt bridge is a defining feature of β-Amyloid (10-35), amide’s secondary structure:
This salt bridge enables the peptide to adopt a bent conformation , where the hydrophobic C-terminal (IIGLM) and N-terminal (LVFF) regions form a compact core.
Tertiary and Quaternary Fibril Architecture
Bent Double-Layered Hairpin Models
The tertiary structure of β-Amyloid (10-35), amide fibrils is characterized by a bent double-layered β-hairpin (Fig. 1):
This model, supported by NMR and MD simulations, positions the hydrophobic residues (Leu17, Val18, Phe19, Phe20, Ile34, Gly35) in a solvent-excluded core, while polar residues (Asp23, Glu22, Lys28) form a buried turn.
Interlocked Oligomer Configurations
Fibril quaternary structure depends on pH:
At physiological pH (7.4), fibrils adopt a monomeric β-hairpin arrangement, while acidic conditions (pH 5.6) favor interlocked oligomers with extended lateral interactions. This pH-dependent structural divergence highlights the peptide’s adaptability in distinct aggregation environments.
Properties
Molecular Formula |
C133H205N35O36S1 |
|---|---|
Molecular Weight |
2902.4 |
sequence |
YEVHHQKLVFFAEDVGSNKGAIIGLM-NH2 |
Origin of Product |
United States |
Scientific Research Applications
Structural Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been extensively utilized to investigate the structure of β-Amyloid peptides, including Aβ(10-35). This technique allows researchers to analyze the molecular arrangement and dynamics of the peptide in solution. Studies have shown that Aβ(10-35) adopts a parallel β-sheet structure, which is critical for understanding its aggregation properties and interactions with other Aβ fragments .
Hydrogen/Deuterium Exchange Studies
Quenched hydrogen/deuterium exchange NMR experiments have provided insights into the core regions of amyloid fibrils. These studies indicate that the secondary structure of Aβ(10-35) is stabilized through solvent exclusion, which protects certain amide protons from exchanging with deuterons in the solvent. This method helps identify structural features crucial for fibril formation and stability .
Aggregation Behavior
Fibrillogenesis Inhibition
Research has demonstrated that specific fragments of Aβ, including Aβ(10-35), can influence the aggregation behavior of full-length Aβ peptides. For example, studies have identified regions within Aβ that possess high aggregation propensities. Fragments such as Aβ(10-35) can inhibit fibrillogenesis by intercalating into pre-existing aggregates, thereby preventing further toxic oligomer formation . This property has been leveraged in drug development aimed at mitigating AD pathology.
Biophysical Characterization
The aggregation kinetics and structural transitions of Aβ(10-35) have been characterized using various biophysical techniques such as Fourier-transform infrared spectroscopy (FTIR) and circular dichroism (CD). These studies reveal that Aβ(10-35) can form β-sheet structures similar to those observed in full-length Aβ peptides, which are associated with neurotoxicity and plaque formation in AD .
Therapeutic Implications
Drug Development
The understanding of Aβ(10-35)'s structure and aggregation behavior has significant implications for drug development. Peptide-based drugs targeting specific regions of the Aβ sequence have shown promise in inhibiting fibril formation and reducing cytotoxicity. For instance, modifications to the N-terminal or C-terminal regions of Aβ peptides can enhance their inhibitory effects on aggregation .
Immunotherapy Approaches
Aβ-derived peptides, including Aβ(10-35), are being explored as potential candidates for immunotherapy strategies aimed at enhancing the clearance of amyloid plaques from the brain. Vaccines targeting specific peptide sequences have elicited immune responses that reduce amyloid burden in animal models . The ability of these fragments to modulate immune responses against full-length Aβ indicates their potential role in AD treatment.
Case Studies
Comparison with Similar Compounds
Aβ(16-22)
- Sequence : KLVFFAE (residues 16–22).
- Structure : Forms antiparallel β-sheets in fibrils, distinct from Aβ(10-35)’s parallel arrangement. Computational models indicate twisted fibrils with minimal steric hindrance .
- Function : Lacks the polar residues (e.g., D23, S26) critical for Aβ(10-35)’s salt bridge stabilization, resulting in faster aggregation kinetics but lower stability .
Aβ(16-35)
- Sequence : Residues 16–35 (KLVFFAEDVGSNKGAIIGLM).
- Structure : Contains a polar region (D23–S26) that disrupts linear parallel β-sheet formation. Instead, it adopts a bent "hook" conformation with intra-strand D23-K28 interactions, similar to Aβ(10-35) but without residues 10–15 .
- Aggregation : Slower fibril formation compared to Aβ(10-35) due to reduced hydrophobic core stability .
Aβ(25-35)
- Sequence : GSNKGAIIGLM (residues 25–35).
- Structure : Shorter fragment lacking the N-terminal charged residues (YEVHHQK). Forms disordered aggregates rather than defined β-sheets, with higher cytotoxicity attributed to membrane disruption .
- Toxicity : Induces rapid neuronal death in vitro, unlike Aβ(10-35), which requires prolonged aggregation for toxicity .
Aβ(1-42)
- Sequence : Full-length Aβ (42 residues).
- Structure: Forms soluble oligomers (ADDLs) and fibrils. ADDLs are diffusible, non-fibrillar neurotoxins that impair synaptic plasticity at nanomolar concentrations, contrasting with Aβ(10-35)’s fibril-dependent toxicity .
Table 1: Structural Comparison of Aβ Fragments
| Peptide | Length (aa) | Secondary Structure | Key Stabilizing Features | Aggregation Kinetics |
|---|---|---|---|---|
| Aβ(10-35) | 26 | Parallel β-sheet | D23-K28 salt bridge, bent hairpin | Moderate |
| Aβ(16-22) | 7 | Antiparallel β-sheet | KLVFFAE hydrophobic core | Fast |
| Aβ(16-35) | 20 | Bent parallel β-sheet | D23-K28 salt bridge | Slow |
| Aβ(25-35) | 11 | Disordered aggregates | Membrane-interacting motifs | Very fast |
| Aβ(1-42) | 42 | Oligomers + fibrils | Hydrophobic C-terminal residues (I31–A42) | Variable |
Functional Analogs
T30 Peptide
- Origin : 30-residue C-terminal fragment of acetylcholinesterase (AChE).
- Toxicity: Mimics Aβ by enhancing AChE release and inducing oxidative stress in PC12 cells.
Biotinylated Aβ(10-35)
- Modification : Aβ(10-35)-Lys(Biotin)-NH₂ includes a biotin tag at lysine 34.
- Application : Used to study Aβ-membrane interactions via streptavidin binding. Retains parallel β-sheet structure but exhibits reduced aggregation propensity due to steric hindrance from biotin .
Oligomers vs. Fibrils
- Aβ(10-35) Fibrils : Stable, homogeneous fibrils with defined parallel β-sheet architecture, ideal for structural studies .
- Aβ(1-42) ADDLs : Soluble oligomers causing immediate synaptic dysfunction (e.g., inhibition of long-term potentiation) at concentrations 100-fold lower than fibrillar Aβ(10-35) .
Table 2: Functional and Toxicological Properties
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing β-Amyloid (10-35), amide is solid-phase peptide synthesis (SPPS) , a well-established technique for assembling peptides with high fidelity and purity.
- Fmoc Chemistry : The peptide chain is typically assembled using Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy, which allows stepwise addition of amino acids.
- Coupling Reagents : Coupling of amino acids is facilitated by reagents such as hydroxybenzotriazole (HOBt), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), or HATU, often in the presence of a base like N-methylmorpholine (NMM) or DIPEA.
- Coupling Cycles : Each amino acid is coupled sequentially, with coupling efficiency monitored by qualitative ninhydrin tests. Incomplete couplings, especially at hydrophobic or sterically hindered residues (e.g., Val12, His13, Val18, Phe19), may require repeated coupling cycles to ensure completeness.
- Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) cocktails, often including scavengers such as thioanisole, 1,2-ethanedithiol (EDT), anisole, phenol, and triisopropylsilane (TIPS) to prevent side reactions.
This method yields crude peptides that require purification but ensures the full-length β-Amyloid (10-35), amide sequence is obtained with high fidelity.
Purification and Quality Control
- High-Performance Liquid Chromatography (HPLC) is employed to purify the crude peptide, achieving purity levels greater than 95%.
- Mass Spectrometry (MS) confirms the molecular weight and identity of the peptide.
- Quality control includes rigorous testing to detect truncated or modified side products, which are common in amyloid peptide synthesis due to aggregation tendencies and sequence hydrophobicity.
Advanced Synthetic Techniques: Click Peptide Platform and O-Acyl Isopeptide Method
Innovations in β-amyloid peptide synthesis have addressed solubility and aggregation challenges:
- Click Peptide Technology : This method uses an O-acyl isopeptide precursor that is more water-soluble and less aggregative than the native peptide. Upon pH-triggered intramolecular acyl migration (O-N acyl shift) at physiological pH and temperature, the native β-amyloid (10-35) amide peptide is generated rapidly and quantitatively.
- Advantages :
- The precursor peptide has significantly higher solubility (e.g., 15 mg/mL vs. 0.14 mg/mL for native peptide).
- Aggregation during handling is minimized.
- The O-acyl bond is stable under acidic conditions but rapidly converts to the native amide bond at neutral pH, facilitating controlled preparation of monomeric peptides for downstream applications.
Preparation Protocol Summary Table
Research Findings on Preparation Impact
- Aggregation State Control : Preparation methods directly influence the aggregation state of β-Amyloid (10-35), amide, which is crucial for studying its pathological role. For example, HFIP treatment followed by DMSO solubilization produces monomeric peptides, while acidic buffer incubation at 37°C promotes fibril formation.
- Structural Studies : Solid-state NMR and hydrogen/deuterium exchange experiments require well-prepared fibrillar or oligomeric forms, achievable only through meticulous preparation and purification protocols.
- Yield and Purity Challenges : Hydrophobic segments in β-Amyloid (10-35) can cause incomplete couplings and aggregation during synthesis, necessitating repeated coupling cycles and advanced purification techniques to achieve high-quality peptides.
Q & A
Q. What structural characteristics of β-Amyloid (10-35), amide make it a model system for studying amyloid aggregation mechanisms?
β-Amyloid (10-35), amide comprises residues 10–35 of the full-length Aβ peptide and adopts an extended parallel β-sheet conformation in fibrils, as demonstrated by solid-state NMR studies . This ordered structure mimics the in vivo amyloid plaque architecture, making it suitable for investigating aggregation kinetics and fibril formation. Researchers often use circular dichroism (CD) spectroscopy to monitor β-sheet formation and transmission electron microscopy (TEM) to validate fibril morphology.
Q. How can researchers standardize aggregation assays for β-Amyloid (10-35), amide to ensure reproducibility?
Key variables include peptide concentration (typically 10–50 µM), buffer composition (e.g., phosphate-buffered saline at pH 7.4), and incubation temperature (37°C). Agitation (e.g., orbital shaking) accelerates fibrillization. Pre-treating the peptide with hexafluoroisopropanol (HFIP) to dissolve pre-existing aggregates is critical for consistent results .
Q. What experimental models are appropriate for assessing β-Amyloid (10-35), amide neurotoxicity?
Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) exposed to oligomeric or fibrillar forms of the peptide are common. Toxicity assays include MTT for viability, calcium imaging for dyshomeostasis, and Western blotting for caspase-3 activation. Co-culture systems with microglia can model neuroinflammatory responses .
Advanced Research Questions
Q. How can contradictions in β-Amyloid (10-35), amide aggregation data across studies be resolved?
Discrepancies often arise from differences in peptide preparation (e.g., lyophilization vs. fresh solubilization), ionic strength, or trace metal contamination. Systematic controls, such as atomic absorption spectroscopy for metal ions and dynamic light scattering (DLS) for oligomer size distribution, are recommended. Meta-analyses comparing aggregation conditions (e.g., pH 5.8 vs. 7.4) can clarify context-dependent behaviors .
Q. What strategies optimize Surface Plasmon Resonance (SPR) for studying β-Amyloid (10-35), amide interactions with potential inhibitors?
SPR surface crowding can be mitigated by competitive immobilization with ethanolamine (1:40 molar ratio of peptide:ethanolamine), reducing steric hindrance and non-specific binding . Lower-density sensor chips (e.g., Biacore B1 vs. CM5) further improve data quality by minimizing mass transport limitations.
Q. How do post-translational modifications (PTMs) of β-Amyloid (10-35), amide influence its pathogenicity in mixed neurodegenerative pathologies?
PTMs like phosphorylation (e.g., Ser26) or oxidation (Met35) alter aggregation propensity and cross-seeding with other amyloidogenic proteins (e.g., α-synuclein). Dual transgenic mouse models expressing both Aβ and α-synuclein reveal synergistic toxicity, with β-Amyloid (10-35), amide accelerating α-synuclein fibrillization in vitro .
Methodological Considerations
Q. What statistical approaches address false discovery rates in high-throughput screening of β-Amyloid (10-35), amide inhibitors?
The Benjamini-Hochberg procedure controls the false discovery rate (FDR) by adjusting p-values for multiple comparisons. For example, a significance threshold of q = 0.05 ensures ≤5% of "hits" are false positives in large-scale inhibitor screens .
Q. How should researchers design longitudinal studies to assess β-Amyloid (10-35), amide accumulation in vivo?
Combine transgenic rodent models (e.g., APP/PS1 mice) with non-invasive imaging (e.g., PiB-PET) and cerebrospinal fluid (CSF) sampling. Longitudinal designs must account for age-dependent plaque deposition rates and control for confounding factors like genetic background .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
